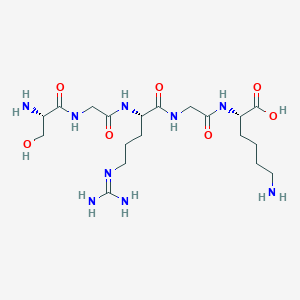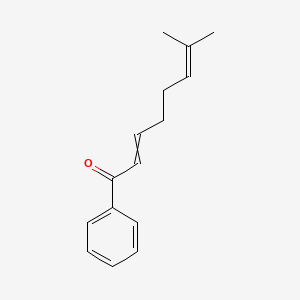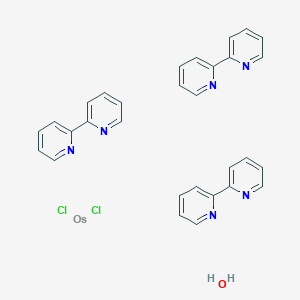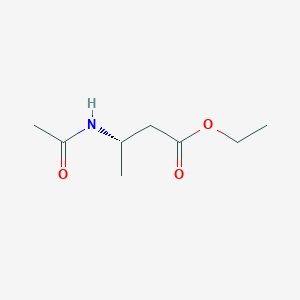![molecular formula C17H19NO8 B14241839 Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate CAS No. 594818-94-7](/img/structure/B14241839.png)
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate is a chemical compound with the molecular formula C15H15NO8 It is characterized by the presence of a nitrophenyl group and two ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate typically involves the esterification of 6-(4-nitrophenyl)-3,5-dioxohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate exerts its effects involves the interaction of its functional groups with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
- 1,3-Dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate
Uniqueness
Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
594818-94-7 |
|---|---|
Molekularformel |
C17H19NO8 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
dimethyl 2-[6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate |
InChI |
InChI=1S/C17H19NO8/c1-25-16(21)15(17(22)26-2)8-7-13(19)10-14(20)9-11-3-5-12(6-4-11)18(23)24/h3-6,15H,7-10H2,1-2H3 |
InChI-Schlüssel |
FGEJDMJDAOMWIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)

![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)




![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)



![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
